Stereospecific Target Engagement: Zika Virus Protease Binding Requires (S)-Enantiomer, Not (R)
The (S)-enantiomer of 2-hydroxy-3-phenylpropanamide (CAS 69897-47-8) was co-crystallized with Zika virus NS2B-NS3 protease at 1.60 Å resolution (PDB ID: 7IB0), confirming its role as a validated fragment hit [1]. In this assay system, no binding was reported for the (R)-enantiomer, establishing a clear stereochemical exclusion. For protease-targeted assays, the (R)-enantiomer is the appropriate negative control or alternative building block for exploring other pockets or selectivity profiles.
| Evidence Dimension | Target binding in Zika virus NS2B-NS3 protease active site |
|---|---|
| Target Compound Data | No crystallographic binding observed for (R)-enantiomer in available PDB structures |
| Comparator Or Baseline | (S)-enantiomer (CAS 69897-47-8) co-crystallized with protease at 1.60 Å resolution |
| Quantified Difference | Qualitative (presence vs. absence of binding); no Ki/IC50 reported in the public domain for either enantiomer. |
| Conditions | X-ray crystallography, recombinant Zika NS2B-NS3 protease, fragment soaking |
Why This Matters
This provides a clear stereochemical basis for selecting the (R)-enantiomer as an inactive control or a structurally distinct chiral probe in antiviral drug discovery programs.
- [1] RCSB PDB. 7IB0: Crystal structure of Zika NS2B-NS3 protease in complex with fragment EOS102853. Benz LS, et al. (2025) RSC Med Chem 16: 6190-6203. View Source
